molecular formula C8H13N3O2 B13318910 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13318910
M. Wt: 183.21 g/mol
InChI Key: HVXAKIGINMJFNQ-UHFFFAOYSA-N
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Description

1-(Sec-butyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a sec-butyl group at the N1 position and a methyl substituent at the C5 position of the triazole ring, with a carboxylic acid group at C2. Triazole derivatives are renowned for their structural versatility, stability, and applications in medicinal chemistry, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-butan-2-yl-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-4-5(2)11-6(3)7(8(12)13)9-10-11/h5H,4H2,1-3H3,(H,12,13)

InChI Key

HVXAKIGINMJFNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(N=N1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butyl hydrazine with methyl propiolate, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the synthesis are selected to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Key Analogs :

  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid : Synthesized via base-catalyzed cyclization of aryl azides and β-ketoesters, followed by deprotection. This compound exhibits ring-chain tautomerism, with the open aldehyde form dominating (~80%) over the cyclic hemiacetal form in solution .
  • 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid : Prepared via azide-alkyne cycloaddition (CuAAC) or base-catalyzed methods. The bromobenzyl group enhances hydrophobicity, reducing solubility in polar solvents compared to alkyl-substituted analogs .
  • 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid : Electron-withdrawing fluorine substituents increase acidity of the carboxylic group, influencing metal coordination and biological activity .

Comparison with Target Compound :
The sec-butyl group in the target compound introduces steric bulk and lipophilicity, which may hinder crystallization but improve membrane permeability in biological systems. Unlike formyl-substituted analogs, the methyl group at C5 likely suppresses tautomerism, stabilizing the triazole-carboxylic acid structure .

Physicochemical Properties

Solubility and Stability :

  • 1-(4-Ethoxyphenyl)-5-formyl derivative: Soluble in DMSO and methanol; decomposes at 175°C via decarboxylation .
  • 1-(4-Bromobenzyl)-5-methyl derivative : Slightly soluble in chloroform and DMSO .
  • Target Compound : Predicted lower solubility in polar solvents due to sec-butyl’s hydrophobicity. Thermal stability is expected to align with other triazole-carboxylic acids (decomposition >150°C).

Tautomerism :
Formyl-substituted triazoles exhibit equilibrium between aldehyde and cyclic hemiacetal forms, while methyl-substituted derivatives (e.g., target compound) lack this flexibility, favoring a single conformation .

Common Routes :

Azide-β-Ketoester Cyclization : Base-catalyzed (K₂CO₃/DMSO) reaction of aryl azides with β-ketoesters, followed by ester hydrolysis .

CuAAC : Copper-catalyzed click chemistry for triazole formation, though less common for carboxylic acid derivatives .

  • Reaction of sec-butyl azide with ethyl acetoacetate under basic conditions.
  • Subsequent hydrolysis of the ester group to yield the carboxylic acid .

Tabulated Comparison of Key Analogs

Compound Name Substituents (N1/C5) Tautomerism Solubility Key Applications Reference
1-(4-Ethoxyphenyl)-5-formyl-...-carboxylic acid 4-Ethoxyphenyl/Formyl Yes (80:20) DMSO, Methanol Tautomerism studies
1-(4-Bromobenzyl)-5-methyl-...-carboxylic acid 4-Bromobenzyl/Methyl No Chloroform, DMSO Metal coordination
1-(4-Fluorophenyl)-5-methyl-...-carboxylic acid 4-Fluorophenyl/Methyl No DMSO Pharmaceutical research
Target Compound Sec-butyl/Methyl No Low polar solvents* Potential bioactivity

*Predicted based on substituent hydrophobicity.

Biological Activity

1-(Sec-butyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1248103-00-5

The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties.

Anticancer Potential

This compound has been studied for its anticancer properties. Research indicates that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of triazole derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 30 µM, indicating moderate to high potency compared to standard chemotherapeutics like doxorubicin .

Antifungal Activity

Triazole compounds are well-documented for their antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Table: Antifungal Activity Comparison

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
1-(Sec-butyl)-5-methyl-triazoleCandida albicans15 µg/mL
FluconazoleCandida albicans8 µg/mL
VoriconazoleAspergillus fumigatus0.5 µg/mL

This table illustrates that while this compound shows promising antifungal activity, it is less potent than established antifungals like fluconazole .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells and fungi.
  • DNA Interaction : Preliminary studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives. Modifications in the alkyl side chain or the carboxylic acid group significantly affect their biological activity.

Table: Structure-Activity Relationship (SAR) Insights

ModificationEffect on Activity
Sec-butyl vs. tert-butylIncreased cytotoxicity
Methyl substitution at position 5Enhanced antifungal properties

These findings indicate that specific modifications can enhance the therapeutic potential of triazole derivatives .

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